molecular formula C13H9F4N B1446613 3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl CAS No. 1225893-59-3

3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl

Cat. No.: B1446613
CAS No.: 1225893-59-3
M. Wt: 255.21 g/mol
InChI Key: UGPLDPZTHCHRQO-UHFFFAOYSA-N
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Description

3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl: is an aromatic compound characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group in 3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl can undergo nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products may include halogenated derivatives.

    Oxidation Reactions: Products may include quinones or other oxidized derivatives.

    Reduction Reactions: Products may include reduced amines or alcohols.

Scientific Research Applications

Chemistry: 3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It may exhibit biological activity that can be harnessed for therapeutic purposes .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

  • 4-Amino-3-(trifluoromethyl)phenol
  • 3-Fluoro-4-(trifluoromethyl)aniline
  • 3-Amino-4-(trifluoromethyl)benzoic acid

Uniqueness: 3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl is unique due to the combination of its functional groups and biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .

Properties

IUPAC Name

2-fluoro-5-[3-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPLDPZTHCHRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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